molecular formula C17H25ClN2O B5029771 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine

Cat. No.: B5029771
M. Wt: 308.8 g/mol
InChI Key: AFTZEHUHCDRJRF-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine typically involves the reaction of 4-chloro-2-prop-2-enylphenol with 1-(3-chloropropyl)-4-methylpiperazine under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Allyl-4-chlorophenoxy)propyl]-4-methylpiperazine: A structurally similar compound with potential differences in biological activity and chemical reactivity.

    4-Chloro-2-prop-2-enylphenoxyacetic acid: Another related compound with distinct chemical properties and applications.

Uniqueness

1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine is unique due to its specific structural features, such as the presence of both a chlorinated phenoxy group and a piperazine ring

Properties

IUPAC Name

1-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-3-5-15-14-16(18)6-7-17(15)21-13-4-8-20-11-9-19(2)10-12-20/h3,6-7,14H,1,4-5,8-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTZEHUHCDRJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C(C=C2)Cl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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